

General Framework for a Surface Roughness Comparison Guide

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Trimethylolpropane trioleate

CAS No.: 57675-44-2

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For a comprehensive guide, you would typically compare a new product or process against established alternatives. Based on the search results, here is a general structure and the key elements you would need to include.

Quantitative Comparison of Machining Processes

The table below summarizes typical surface roughness values achievable with common machining and finishing processes, which would serve as a baseline for comparison with a new product like TMPTO [1] [2] [3].

Process / Roughness Level	Typical Ra Value (μm)	Common Applications & Characteristics [1] [2] [3]
CNC Machining (Standard)	3.2 μm	Economical; suitable for parts under stress, loads, vibrations; visible tool marks.
CNC Machining (Fine)	1.6 μm	Good machine finish; for slow-moving surfaces with light loads.
CNC Machining (High Grade)	0.8 μm	Requires close control; ideal for high-stress parts or those with occasional motion.

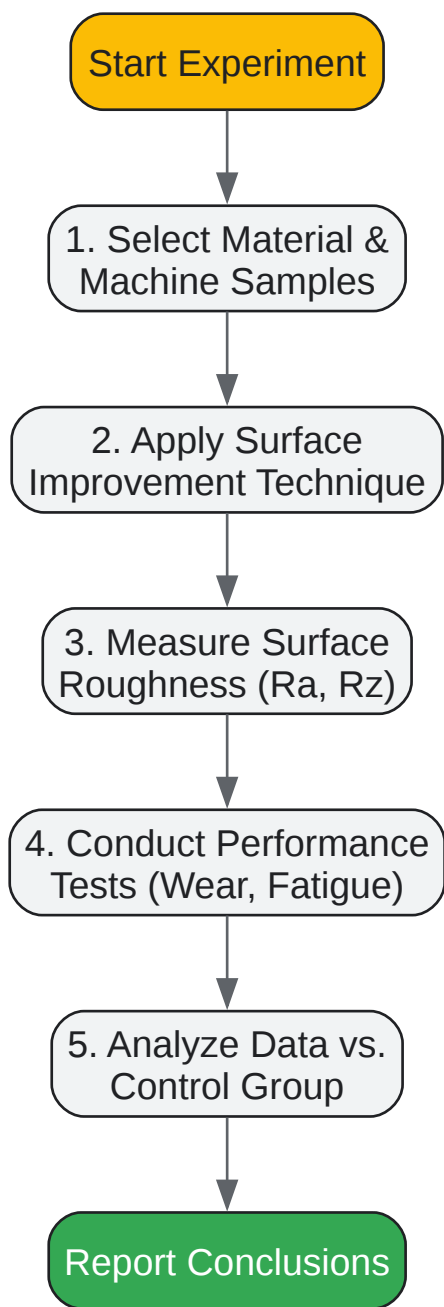
Process / Roughness Level	Typical Ra Value (μm)	Common Applications & Characteristics [1] [2] [3]
CNC Machining (Very Fine)	0.4 μm	Requires polishing/advanced processes; for high-speed components and optics.
Bead Blasting	N/A (Secondary process)	Creates a uniform matte/satin finish; hides tool marks but can affect dimensions [1].
Anodizing (Type II)	N/A (Secondary process)	Adds a protective, hard oxide layer to aluminum/titanium; good dimensional control [1].
Electrical Discharge Machining (EDM)	Varies widely with parameters	Used on very hard, conductive materials; surface texture is a function of current, pulse time, and electrode material [4].

General Experimental Protocol for Evaluation

To objectively compare a new surface improvement method, a standard experimental approach involves these steps, as illustrated in the search results [4] [5]:

- **Workpiece and Parameter Selection:** Machine samples from a material relevant to your industry (e.g., tool steel, titanium alloy). For a machining process, define key parameters like feed rate, cutting speed, and depth of cut. For EDM, key parameters are current, pulse-on time, and pulse-off time [4].
- **Post-Processing Application:** Apply the surface improvement technique (e.g., TMPTO) to the test samples according to its specified protocol.
- **Surface Roughness Measurement:** Measure the resulting surface roughness using a profilometer or confocal microscope. The **Roughness Average (Ra)** is the most common parameter, but **Rz (Average Maximum Height)** is also critical as it is more sensitive to extreme peaks and valleys [1] [2] [3]. Multiple measurements should be taken for statistical significance [5].
- **Performance Testing:** Conduct tests relevant to the application, such as wear resistance, fatigue life, or corrosion resistance [5].
- **Comparison and Analysis:** Compare the data from the TMPTO-treated samples against untreated samples and those treated with alternative methods.

The workflow for this general experimental approach can be visualized as follows:



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To cite this document: Smolecule. [General Framework for a Surface Roughness Comparison Guide]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b725544#tmpto-surface-roughness-improvement-metal-machining>]

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